Methyl 4-benzyloxy-2-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWWTLOLSEPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716508 | |
| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221179-04-9 | |
| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Benzyloxy 2 Fluorobenzoate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comox.ac.uk For Methyl 4-benzyloxy-2-fluorobenzoate, several logical disconnections can be proposed, primarily at the functional groups.
The key strategic disconnections are:
C(acyl)-O Bond Disconnection: This is the ester linkage. A functional group interconversion (FGI) approach points to the corresponding carboxylic acid, 4-benzyloxy-2-fluorobenzoic acid, as the immediate precursor. This is a common and reliable disconnection.
C(aryl)-O Bond Disconnection: This is the ether linkage of the benzyloxy group. This disconnection leads to a phenol (B47542) derivative, methyl 2-fluoro-4-hydroxybenzoate, and a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) as the synthetic equivalents.
C(aryl)-F Bond Disconnection: The carbon-fluorine bond can be disconnected to reveal a precursor that can be fluorinated. This leads to synthons that can be realized through various fluorination strategies, such as a diazonium salt from an aniline (B41778) derivative (e.g., methyl 4-benzyloxy-2-aminobenzoate) or an organometallic species.
These disconnections suggest three primary retrosynthetic pathways, as illustrated below. Each pathway offers different advantages and challenges regarding the timing of the introduction of each functional group.
Figure 1: Key Retrosynthetic Disconnections for this compound
graph TD
A[this compound] -->|Ester Disconnection (FGI)| B(4-Benzyloxy-2-fluorobenzoic Acid);
A -->|Ether Disconnection| C{Methyl 2-fluoro-4-hydroxybenzoate + Benzyl Halide};
A -->|C-F Bond Disconnection| D(Precursor for Fluorination);
B -->|Ether Disconnection| E{2-Fluoro-4-hydroxybenzoic Acid + Benzyl Halide};
B -->|C-F Bond Disconnection| F(Precursor for Fluorination);
Approaches to the 2-Fluorobenzoate (B1215865) Core Formation
The formation of the substituted 2-fluorobenzoate core is the central challenge in the synthesis of the target molecule. This involves both the creation of the methyl ester and the introduction of the fluorine atom at the C-2 position.
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-benzyloxy-2-fluorobenzoic acid. Several standard methods are applicable.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically under reflux conditions. researchgate.net This is an equilibrium-driven reaction favored by the use of excess alcohol as the solvent.
Esterification using Alkyl Halides: The carboxylate salt, formed by treating the carboxylic acid with a base like potassium carbonate (K₂CO₃), can be reacted with an alkylating agent like iodomethane (B122720) (CH₃I) in a polar aprotic solvent such as dimethylformamide (DMF). google.com
Steglich Esterification: For substrates that might be sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a milder alternative. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and methanol at or below room temperature.
Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. researchgate.net | Harsh acidic conditions, high temperatures, reversible. |
| Alkyl Halide Alkylation | K₂CO₃, Iodomethane, DMF | 40°C | Mild conditions, irreversible. google.com | Iodomethane is toxic and a regulated substance. |
| Steglich Esterification | Methanol, DCC, DMAP | Room Temp | Very mild conditions, suitable for sensitive substrates. | DCC is an allergen, produces dicyclohexylurea byproduct. |
The regioselective introduction of the fluorine atom onto the benzene (B151609) ring is a critical transformation. This can be accomplished through nucleophilic, electrophilic, or direct C-H activation methods.
Nucleophilic aromatic substitution (SₙAr) is a powerful tool for introducing fluorine. The most renowned method in this class is the Balz-Schiemann reaction.
Balz-Schiemann Reaction: This route involves the diazotization of an aromatic amine precursor, such as methyl 4-benzyloxy-2-aminobenzoate, using nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. The subsequent thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt introduces the fluorine atom at the desired position.
A more modern approach involves the nucleophilic fluorination of diaryliodonium salts or related hypervalent iodine compounds. For instance, 1-arylbenziodoxolones can react with fluoride (B91410) sources like cesium fluoride (CsF) to yield 2-fluorobenzoic acids. arkat-usa.org This method offers a transition-metal-free pathway to the desired fluorinated core. arkat-usa.org
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent containing an electrophilic fluorine atom ("F⁺" source). wikipedia.org
N-F Reagents: A wide array of reagents with a nitrogen-fluorine bond have been developed for this purpose. wikipedia.org The most common and effective is Selectfluor® (F-TEDA-BF₄), which is a 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) salt. researchgate.net Other reagents include N-fluorobenzenesulfonimide (NFSI). wikipedia.org
For the synthesis of this compound, an intermediate such as methyl 4-benzyloxybenzoate could be subjected to electrophilic fluorination. The benzyloxy group is an ortho-, para-directing activating group. While this directs the incoming electrophile to the desired C-2 position (ortho), there is a significant risk of competing fluorination at the other ortho position (C-6) and potential side reactions, which presents a challenge for regioselectivity. wikipedia.org
Direct C-H fluorination represents the most atom-economical approach, converting a C-H bond directly to a C-F bond without pre-functionalization. nih.gov Transition-metal catalysis is often employed to achieve high regioselectivity.
Directed C-H Fluorination: A highly relevant strategy involves the use of a directing group to guide the fluorinating agent to a specific C-H bond, typically in the ortho position. nih.gov For a benzoic acid precursor, the carboxylic acid group itself (or a derivative) can act as a directing group in copper- or palladium-catalyzed reactions. nih.govbeilstein-journals.org For example, a method has been developed for the copper(I)-catalyzed fluorination of the β-sp² C-H bonds of benzoic acid derivatives using a silver(I) fluoride (AgF) source. nih.gov This approach could be applied to a 4-benzyloxybenzoic acid derivative to install the fluorine atom directly at the C-2 position with high selectivity. nih.gov
Table 2: Summary of Fluorination Strategies
| Strategy | Typical Reagents | Key Features | Applicability to Target |
| Nucleophilic (Balz-Schiemann) | NaNO₂, HBF₄, heat | Starts from an aniline precursor; classic, reliable method. | Applicable starting from methyl 4-benzyloxy-2-aminobenzoate. |
| Electrophilic | Selectfluor®, NFSI | Reacts with electron-rich rings; regioselectivity can be a challenge. wikipedia.orgresearchgate.net | Possible on a 4-benzyloxybenzoate intermediate, but may yield isomeric mixtures. |
| Direct C-H Fluorination | Cu(I) or Pd(II) catalyst, AgF or N-F source | Atom-economical; uses a directing group for high regioselectivity. nih.govbeilstein-journals.org | Highly suitable for ortho-fluorination of a 4-benzyloxybenzoic acid precursor. nih.gov |
Introduction of the Fluoro Substituent
Strategies for Installing the Benzyloxy Protecting Group
The introduction of the benzyloxy group (–OCH₂C₆H₅) is a pivotal step in the synthesis, serving to protect the phenolic hydroxyl group during subsequent reactions. This transformation is typically accomplished via etherification, with several methods available to the synthetic chemist.
Williamson Ether Synthesis Approaches
The most prevalent and historically significant method for this purpose is the Williamson ether synthesis. byjus.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com In a typical procedure, the precursor, methyl 4-hydroxy-2-fluorobenzoate, is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, displacing the halide and forming the desired ether linkage. byjus.com
Common bases employed for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). mq.edu.au The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being favored as they effectively dissolve the reactants and facilitate the Sₙ2 pathway. francis-press.com
| Reagents | Base | Solvent | Notes | Reference |
|---|---|---|---|---|
| Benzyl chloride or Benzyl bromide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | A widely used, moderately strong base suitable for phenolic hydroxyls. | mq.edu.au |
| Benzyl chloride | Potassium Iodide (KI) / Base | DMF / Ethanol (B145695) | KI can act as a catalyst to generate a more reactive benzyl iodide in situ. | |
| Benzyl bromide | Sodium Hydride (NaH) | DMF or DMSO | A strong, non-nucleophilic base that ensures complete deprotonation of the phenol. | organic-chemistry.org |
Use of Specialized Benzylating Reagents (e.g., 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate)
For substrates that may be sensitive to the basic conditions of the traditional Williamson synthesis, alternative, milder reagents have been developed. One such example is 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate. organic-chemistry.org This stable, neutral organic salt can convert alcohols into benzyl ethers upon warming, avoiding the need for a strong base. organic-chemistry.org This method provides an orthogonal strategy for benzylation, expanding the toolkit for chemists dealing with complex molecules where functional group compatibility is a concern. organic-chemistry.org
Optimization of Protection Conditions for Selectivity
In molecules containing multiple hydroxyl groups, achieving selective protection of a single group is a common challenge. The Williamson ether synthesis can be fine-tuned to favor the benzylation of one hydroxyl group over another. For instance, using milder bases like silver oxide (Ag₂O) can lead to more selective reactions, particularly when protecting the most accessible or most acidic hydroxyl group in a polyol system. organic-chemistry.org Furthermore, inherent structural features of the substrate can influence selectivity. A hydroxyl group that is capable of forming an intramolecular hydrogen bond, for example with an adjacent carbonyl group, can be "passivated," making it less nucleophilic and allowing other free hydroxyl groups to be alkylated preferentially. francis-press.com
Catalytic Systems and Reagents in Synthesis
The synthesis of this compound and its intermediates relies on a variety of catalytic systems and reagents to ensure efficient and clean transformations.
Bases : The choice of base is crucial for the deprotonation step in the Williamson ether synthesis. Potassium carbonate (K₂CO₃) is a common and effective choice for phenol benzylation. mq.edu.au Stronger bases like sodium hydride (NaH) are also used to ensure complete formation of the alkoxide.
Solvents : Polar aprotic solvents such as DMF and ethanol are frequently used because they can dissolve the aromatic substrates and facilitate the nucleophilic substitution reaction.
Catalysts : In some protocols, catalytic amounts of potassium iodide (KI) are added. The iodide ion can displace the chloride from benzyl chloride to form benzyl iodide in situ, which is a more reactive alkylating agent, thus accelerating the reaction. francis-press.com For functionalization of halo-precursors, transition metal catalysts, particularly those based on palladium or nickel, are essential for modern cross-coupling reactions. rsc.org In other specialized functionalizations of related aromatic systems, reagents like bismuth nitrate (B79036) (Bi(NO₃)₃) supported on Montmorillonite K 10 clay have been used for nitration, showcasing the diversity of catalytic systems available. rsc.org
| Component Type | Example | Role in Synthesis | Reference |
|---|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of phenol in Williamson ether synthesis. | mq.edu.au |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium for benzylation and other functionalization steps. | |
| Catalyst | Potassium Iodide (KI) | Accelerates Williamson ether synthesis via halide exchange. | francis-press.com |
| Catalyst | Palladium (Pd) or Nickel (Ni) complexes | Enables C-O or C-C bond formation via cross-coupling with halo-precursors. | rsc.org |
| Benzylating Agent | Benzyl Bromide (BnBr) | Provides the benzyl group in the Williamson ether synthesis. | organic-chemistry.org |
| Specialized Reagent | 2-Benzyloxy-1-methylpyridinium triflate | Benzylating agent for use under neutral conditions. | organic-chemistry.org |
Reaction Optimization and Process Intensification in Academic Settings
In academic research, the synthesis of a target molecule like this compound is often subject to optimization studies to maximize yield, minimize reaction times, and simplify purification. This involves systematically varying reaction parameters such as the nature of the base, solvent, temperature, and concentration. The progress of these optimization reactions is typically monitored using techniques like thin-layer chromatography (TLC). researchgate.net
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are paramount in the synthesis of this compound and its precursors, directly influencing reaction rates, yields, and purity.
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed, particularly in the benzylation step. mq.edu.au DMF effectively dissolves the aromatic substrate and facilitates the nucleophilic substitution reaction by solvating the cation of the base used, such as potassium carbonate (K₂CO₃). mq.edu.au Acetonitrile (B52724) (ACN) is another common solvent, used in the synthesis of related compounds for its ability to dissolve reactants and for its suitable boiling point for reactions requiring heating. nih.govgoogle.com Dichloromethane (DCM) is often used as a solvent for reactions involving coupling agents like EDCI and for workup procedures involving extraction. nih.govrsc.org
Temperature Control: Temperature management is crucial throughout the synthesis. Initial stages, such as the addition of reactive reagents like benzyl bromide or coupling agents, are often performed at reduced temperatures (0 °C) to control the reaction rate and prevent unwanted side reactions. nih.govnih.gov Following the initial addition, the reaction mixture may be allowed to warm to room temperature or heated to elevated temperatures (e.g., 40°C, 60°C, or 80°C) to drive the reaction to completion. nih.govgoogle.comgoogle.com For instance, the benzylation of a hydroxybenzoate in acetonitrile with potassium carbonate is effectively carried out at 60°C. google.com Conversely, post-reaction workup may involve cooling the mixture to 0–5°C to induce precipitation of the product, thereby facilitating its isolation.
The following table summarizes various solvent and temperature conditions used in the synthesis of precursors and related fluorinated benzoates.
| Reactants | Solvent(s) | Reagents | Temperature | Product | Reference |
| 4-Cyano-2-fluorobenzoic acid, Iodomethane | DMF | K₂CO₃ | 40°C | Methyl 4-cyano-2-fluorobenzoate | google.com |
| Methyl 4-hydroxybenzoate (B8730719), Benzyl bromide | Acetonitrile | K₂CO₃ | 60°C | Ethyl 4-(benzyloxy)benzoate | google.com |
| Methyl 3,4,5-trihydroxybenzoate, Benzyl bromide | DMF | DBU | 0°C to RT | Methyl 3,4-bis(benzyloxy)-5-hydroxybenzoate | nih.gov |
| Phenol 7, 4-Fluorobenzoic acid | CH₂Cl₂ | EDCI, DMAP | 0°C to RT | 2-Acetyl-3,5-bis(benzyloxy)phenyl 4-fluorobenzoate | nih.gov |
| Iodoarene, 3-Chloroperbenzoic acid | DCM | - | 39°C | Diacetoxy-iodoarene intermediate | rsc.org |
Yield Enhancement and Side-Product Mitigation
Maximizing the yield of this compound while minimizing the formation of impurities is a central challenge in its synthesis. The strategies employed often revolve around the careful optimization of reaction conditions.
Yield Enhancement: High yields are achievable through the careful selection of reagents and conditions. In the synthesis of methyl 4-cyano-2-fluorobenzoate, a precursor, a yield of 94% was reported using potassium carbonate as the base in DMF at 40°C. google.com Similarly, the benzylation of methyl 4-hydroxybenzoate in acetonitrile at 60°C resulted in a near-quantitative yield of 99%. google.com The use of effective coupling agents like EDCI in combination with a catalyst such as DMAP can also drive esterification reactions toward high completion. nih.gov
The table below illustrates how different synthetic approaches can lead to varying yields, highlighting the importance of optimizing the methodology.
| Synthetic Step | Reagents and Conditions | Yield | Side-Products/Challenges | Reference |
| Esterification of 4-cyano-2-fluorobenzoic acid | K₂CO₃, Iodomethane, DMF, 40°C | 94% | - | google.com |
| Benzylation of methyl 4-hydroxybenzoate | K₂CO₃, Benzyl bromide, Acetonitrile, 60°C | 99% | - | google.com |
| Fluorination of methyl 3,4,5-tris(benzyloxy)benzoate | Selectfluor, ACN, RT, 96h | 22% | Requires chromatographic purification | nih.gov |
| Nucleophilic fluorination of a hydroxy intermediate | DAST | N/A | Potential for elimination side reactions | |
| Carboxylation via metal-halogen exchange | LDA, CO₂ | 25% | Formation of de-brominated and other complex side products | mq.edu.au |
Green Chemistry Principles in the Synthesis of Fluorinated Benzoates
The principles of green chemistry offer a framework for making the synthesis of fluorinated benzoates, including this compound, more environmentally sustainable. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. rroij.com
Key green chemistry principles applicable to this context include:
Waste Prevention and Atom Economy : The most effective green strategy is to prevent waste generation in the first place. acs.org This is closely tied to the concept of "atom economy," which aims to maximize the incorporation of all materials from the reactants into the final product. acs.org Reactions like additions and rearrangements are preferred over substitutions and eliminations, which inherently generate byproducts.
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. rroij.comacs.org Catalysts are used in small amounts and can be recycled, reducing waste. In the synthesis of benzoates, using catalytic amounts of a strong acid for Fischer esterification or a base like DMAP for other esterification methods aligns with this principle. nih.gov
Use of Safer Solvents and Auxiliaries : Many traditional organic syntheses employ volatile and often toxic solvents like DMF and chlorinated hydrocarbons (e.g., DCM). dokumen.pub A key goal of green chemistry is to replace these with safer alternatives such as water, ethanol, or supercritical fluids like CO₂, or to conduct reactions in solvent-free conditions where possible. dokumen.pubresearchgate.net While solvents like DMF are effective for the synthesis of this compound, research into greener solvent systems is an ongoing objective. mq.edu.audokumen.pub
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net Reactions requiring significant heating or cooling are less energy-efficient. nih.gov The development of highly active catalysts that can function under mild conditions is a crucial area of research.
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided. acs.org Each protection and deprotection step adds reagents and generates waste. While the benzyloxy group in the target molecule is a protecting group, alternative synthetic strategies that circumvent this requirement would represent a greener approach. The use of enzymes, which can react with high specificity at one site of a molecule, can often eliminate the need for protecting groups. acs.org
By integrating these principles, chemists can design synthetic routes to fluorinated benzoates that are not only efficient but also have a reduced environmental footprint.
Research Utility and Emerging Applications of Methyl 4 Benzyloxy 2 Fluorobenzoate in Organic Synthesis
Methyl 4-benzyloxy-2-fluorobenzoate as a Versatile Building Block
This compound is a significant intermediate compound in the field of organic synthesis. Its molecular structure, featuring a methyl ester, a fluorine atom, and a benzyloxy group attached to a benzene (B151609) ring, provides a unique combination of reactive sites and functionalities. This makes it a valuable and versatile building block for the construction of more complex molecules. The presence of these specific groups allows for a variety of chemical transformations, including nucleophilic substitutions, coupling reactions, and modifications of the ester and ether groups.
Precursor for the Synthesis of Novel Fluorinated Aromatic Scaffolds
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. lookchem.com Consequently, there is significant interest in developing synthetic routes to novel fluorinated aromatic compounds for applications in medicinal chemistry and materials science. lboro.ac.ukst-andrews.ac.uk this compound serves as a key precursor for creating such scaffolds. chem960.com
The fluorine atom at the 2-position and the benzyloxy group at the 4-position influence the reactivity of the aromatic ring, directing further substitutions. The ester and benzyl (B1604629) ether functionalities can be manipulated or removed at various stages of a synthetic sequence, providing access to a diverse range of fluorinated aromatic structures. For instance, the benzyloxy group can be cleaved to reveal a phenol (B47542), which can then participate in a variety of reactions. Similarly, the methyl ester can be hydrolyzed to a carboxylic acid, which can be converted to other functional groups.
The synthesis of fluorinated benzophenone (B1666685) structures, which are important motifs in bioactive natural products, can utilize fluorinated building blocks. mq.edu.au The strategic placement of fluorine can influence protein-ligand interactions and modulate the conformation of the final molecule. mq.edu.au
Role in the Elaboration of Complex Organic Molecules
The distinct functional groups of this compound allow for its integration into the synthesis of complex organic molecules. The methyl ester can undergo reactions such as reduction to an alcohol or conversion to an amide. The benzyloxy group acts as a protecting group for the phenol, which can be deprotected under specific conditions to allow for further functionalization. The fluorine atom can also be a site for nucleophilic substitution under certain conditions.
This compound's utility is demonstrated in its application as an intermediate in the synthesis of various derivatives through reactions like nucleophilic substitutions and coupling reactions. Its structural features are valuable for modifying the electronic and steric properties in molecular design. chem960.com
Strategic Intermediate in Multi-Step Total Synthesis Efforts
In the context of total synthesis, where the goal is the complete chemical synthesis of a complex organic molecule from simple, commercially available starting materials, intermediates like this compound play a crucial role. Its pre-functionalized aromatic ring can form a core part of the target molecule, saving numerous synthetic steps.
For example, in the synthesis of complex natural products or designed molecules with specific biological activities, having a readily available, functionalized aromatic building block is highly advantageous. The synthesis of desmosdumotin D analogues, for instance, involved the use of a related benzyloxy-substituted intermediate. mdpi.com While not directly this compound, this highlights the strategic importance of such protected and functionalized aromatic compounds in multi-step syntheses.
Contributions to the Synthesis of Labeled Compounds for Spectroscopic or Mechanistic Studies (e.g., ¹⁸F or ¹⁹F probes)
The presence of a fluorine atom in this compound makes it a candidate for use in the synthesis of fluorine-labeled compounds. Both stable ¹⁹F and positron-emitting ¹⁸F isotopes are valuable probes in different scientific domains. ¹⁹F NMR spectroscopy is a powerful tool for studying molecular structure and dynamics, while ¹⁸F is a key radionuclide for Positron Emission Tomography (PET) imaging. umich.edunih.gov
While direct use of this compound in ¹⁸F-labeling is not prominently documented, its structural motif is relevant. For instance, the synthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.gov A precursor molecule with a structure similar to this compound, but with a suitable leaving group in place of the fluorine, could potentially be used to synthesize the corresponding ¹⁸F-labeled tracer. The development of prosthetic groups like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB) for labeling biomolecules underscores the importance of fluorobenzoate structures in radiochemistry. nih.govresearchgate.net
A study on the synthesis of carrier-added 6-[¹⁸F]fluoro-L-DOPA utilized a precursor, (2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, which shares the 4-benzyloxy-2-fluoro-substituted aromatic ring. researchgate.net This demonstrates the utility of this scaffold in the preparation of complex ¹⁸F-labeled molecules. researchgate.net
Applications in Materials Science Research (e.g., liquid crystal precursors, if relevant to this specific structure)
The rigid, rod-like shape of many substituted benzoic acid derivatives makes them suitable candidates for the synthesis of liquid crystals. The introduction of a lateral fluorine substituent can significantly influence the mesomorphic properties of these materials.
Specifically, the related compound 4-(benzyloxy)-2-fluorobenzoic acid, which can be derived from the hydrolysis of this compound, has been used in the synthesis of bent-core liquid crystals. cymitquimica.comrsc.org These materials are of interest for their potential applications in display technologies and other electro-optical devices. rsc.org The fluorine substitution can affect properties such as the transition temperatures and the type of liquid crystalline phases observed. researchgate.netmdpi.compsu.edu For example, the synthesis of photosensitive bent-core liquid crystals has utilized 3-benzyloxy-4-fluorobenzoic acid as a key intermediate. mdpi.com Furthermore, methyl 4-(benzyloxy)-2-hydroxybenzoates are considered essential components for various types of liquid crystals. researchgate.net
Development of New Synthetic Methodologies Enabled by the Compound's Structure
The unique arrangement of functional groups in this compound can also drive the development of new synthetic methods. The reactivity of the fluorine-substituted aromatic ring, influenced by the electron-donating benzyloxy group and the electron-withdrawing methyl ester, can be exploited in novel transformations.
For example, the development of efficient C-H functionalization or cross-coupling reactions could be tested on a substrate like this compound to explore the scope and limitations of a new methodology. The presence of multiple functional groups allows for the investigation of selectivity and functional group tolerance, which are crucial aspects of any new synthetic method.
Challenges and Future Directions in the Research of Methyl 4 Benzyloxy 2 Fluorobenzoate
Challenges in Selective Functionalization
The structure of Methyl 4-benzyloxy-2-fluorobenzoate, characterized by a benzoate (B1203000) ester core, a fluorine substituent, and a benzyloxy group, presents a unique set of challenges for selective chemical modification. The interplay between the electron-withdrawing nature of the fluorine atom and the ester group, and the electron-donating potential of the benzyloxy group, creates a complex electronic landscape that influences reactivity and regioselectivity. saskoer.ca
Key challenges in the selective functionalization of this molecule include:
Regiocontrol in Electrophilic Aromatic Substitution: The fluorine atom is ortho, para-directing, while the benzyloxy group is also ortho, para-directing. saskoer.ca This creates competition for electrophilic attack at the positions ortho and para to these groups. Predicting and controlling the regioselectivity of reactions such as nitration, halogenation, or acylation can be difficult, often leading to mixtures of isomers.
Chemoselectivity: The presence of multiple reactive sites—the aromatic ring, the ester group, and the benzyloxy group—necessitates the use of highly selective reagents and reaction conditions to avoid unwanted side reactions. For instance, strong oxidizing agents could cleave the benzyloxy group, while harsh reducing agents might affect the ester functionality.
C-F Bond Activation: While the carbon-fluorine bond is generally strong, its activation for nucleophilic aromatic substitution (SNA) can be challenging. researchgate.net The rate of such reactions depends on the stabilization of the Meisenheimer intermediate. researchgate.net Achieving selective displacement of the fluorine atom without affecting other parts of the molecule requires careful selection of nucleophiles and reaction conditions.
Steric Hindrance: The bulky benzyloxy group can sterically hinder reactions at the adjacent positions on the aromatic ring, influencing the accessibility of reagents and the feasibility of certain transformations. organic-chemistry.org
Overcoming these challenges will likely involve the development of novel catalyst systems, including transition metal catalysts and organocatalysts, that can direct reactions to specific sites with high precision. beilstein-journals.orgresearchgate.net The use of directing groups, which temporarily block or activate certain positions, could also be a valuable strategy for achieving the desired regioselectivity. beilstein-journals.org
Development of Atom-Economical and Sustainable Synthetic Routes
Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste, which are not aligned with the principles of green chemistry. researchgate.netscispace.com A major future direction in the research of this compound is the development of more atom-economical and sustainable synthetic routes.
Key areas of focus include:
Solvent Selection: Many traditional organic reactions utilize toxic and high-boiling point solvents that are difficult to remove and pose environmental risks. rsc.org Research into solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, is crucial. researchgate.net Solid-state mechanochemical methods that eliminate the need for solvents are also a promising alternative. rsc.org
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the core aromatic structure would be a significant step towards a more sustainable production process.
Recent advancements in green fluorine chemistry, such as the development of new fluorinating reagents and more efficient reaction protocols, offer promising avenues for the sustainable synthesis of fluorinated aromatic compounds like this compound. dovepress.com
Exploration of Novel Chemical Transformations
The unique electronic and steric properties of this compound make it an interesting substrate for exploring novel chemical transformations. Moving beyond standard functionalization reactions could unlock new applications for this molecule and its derivatives.
Potential areas for exploration include:
C-H Functionalization: Direct C-H activation and functionalization of the aromatic ring would provide a more atom-economical and efficient way to introduce new substituents, avoiding the need for pre-functionalized starting materials. beilstein-journals.org
Decarboxylative Couplings: The carboxylic ester group could potentially be used as a handle in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chinesechemsoc.org
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable new types of reactions and functionalizations under mild conditions, potentially offering unique selectivity profiles. mdpi.com
"Ester Dance" Reactions: Inspired by the "halogen dance," where a halogen substituent migrates around an aromatic ring, exploring the possibility of an "ester dance" reaction could lead to the synthesis of novel isomers that are difficult to access through traditional methods. waseda.jp
The development of such novel transformations would not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis.
Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)
To accelerate the discovery and optimization of new derivatives and applications of this compound, the integration of advanced synthetic techniques is essential.
Flow Chemistry: Continuous-flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to handle hazardous reagents more safely. beilstein-journals.orgrsc.org Applying flow chemistry to the synthesis and functionalization of this compound could lead to more efficient, scalable, and sustainable processes. sioc-journal.cn It can also enable reactions that are difficult or dangerous to perform in batch, such as those involving unstable intermediates or highly exothermic processes. beilstein-journals.org
Automated Synthesis: Automated synthesis platforms can rapidly generate libraries of compounds by systematically varying substituents and reaction conditions. nih.govresearchgate.net This high-throughput approach can significantly accelerate the structure-activity relationship (SAR) studies needed for drug discovery and materials science applications. researchgate.net The automated production of radiolabeled analogues, for example using Carbon-11, is a key application for PET imaging studies. nih.gov
The combination of flow chemistry and automated synthesis has the potential to create powerful platforms for the rapid exploration of the chemical space around this compound.
Harnessing Computational Insights for Rational Synthetic Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can be invaluable for the rational design of new synthetic routes and derivatives of this compound. bohrium.com
Key applications of computational methods include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity. bohrium.comresearchgate.net This knowledge can guide the optimization of reaction conditions and the design of more efficient catalysts.
Predicting Reactivity and Properties: Computational models can predict various molecular properties, such as electronic charge distribution, dipole moments, and reactivity towards different reagents. bohrium.comdergipark.org.tr This can help to prioritize synthetic targets and avoid unpromising reaction pathways.
Virtual Screening: For applications in drug discovery, computational docking studies can be used to predict the binding affinity of this compound derivatives to biological targets, helping to identify the most promising candidates for synthesis and testing. dergipark.org.tr
By combining computational insights with experimental work, researchers can adopt a more targeted and efficient approach to the synthesis and application of this compound, reducing the amount of trial-and-error experimentation required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
